Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound that features a thiazolidine ring, a dinitrophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2,6-dinitrophenyl derivatives with thiazolidine-4-carboxylate esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenyl amines .
Scientific Research Applications
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dinitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring may interact with specific protein sites, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,6-dinitrophenylamine: Shares the dinitrophenyl group but lacks the thiazolidine ring, leading to different reactivity and applications.
Bis(3-methyl-2,6-dinitrophenyl)methanethione: Contains two dinitrophenyl groups and a methanethione linkage, offering unique properties for research.
Uniqueness
Methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to its combination of a thiazolidine ring and a dinitrophenyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
89860-83-3 |
---|---|
Molecular Formula |
C11H11N3O6S |
Molecular Weight |
313.29 g/mol |
IUPAC Name |
methyl 3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H11N3O6S/c1-20-11(15)9-5-21-6-12(9)10-7(13(16)17)3-2-4-8(10)14(18)19/h2-4,9H,5-6H2,1H3 |
InChI Key |
KDMYCLXSXNRWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CSCN1C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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